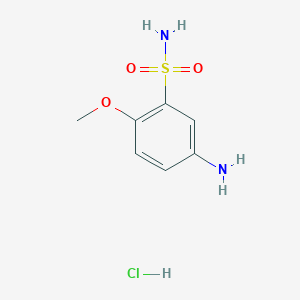

5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride

Description

BenchChem offers high-quality 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S.ClH/c1-12-6-3-2-5(8)4-7(6)13(9,10)11;/h2-4H,8H2,1H3,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCAHWVBWYREEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-methoxybenzene-1-sulfonamide Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride, a key chemical intermediate with significant potential in medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights, focusing on the causality behind experimental choices and methodologies.

Compound Identification and Physicochemical Properties

5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride is an aromatic sulfonamide derivative. While a specific CAS number for the hydrochloride salt is not readily found in major chemical databases, this is not uncommon for hydrochloride salts of research intermediates, which are often prepared in-house from the free base for reasons of improved solubility and stability. The core molecule, 5-Amino-2-methoxybenzenesulfonamide , serves as the primary reference for its chemical properties.

The structural backbone of this compound, featuring a sulfonamide group, an amino group, and a methoxy group on a benzene ring, makes it a valuable scaffold in the synthesis of more complex molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3]

Table 1: Physicochemical Properties of 5-Amino-2-methoxybenzenesulfonamide

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₃S | --- |

| Molecular Weight | 202.23 g/mol | --- |

| Appearance | Predicted to be a white to off-white solid | General knowledge |

| Solubility | Predicted to be slightly soluble in water, more soluble in organic solvents like DMSO and methanol. The hydrochloride salt is expected to have enhanced aqueous solubility. | General knowledge |

| pKa (predicted) | ~9.5 (amino group), ~10.5 (sulfonamide NH) | --- |

Note: Properties are for the free base and are largely predicted, as extensive experimental data for this specific molecule is not publicly available. The hydrochloride salt is formed by the protonation of the primary amino group.

Synthesis and Mechanistic Rationale

The synthesis of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following proposed pathway is based on established synthetic routes for analogous aromatic sulfonamides.[4][5]

Proposed Synthesis Pathway

The synthesis logically begins with a commercially available starting material, such as 4-methoxyaniline, and proceeds through protection, sulfonation, amination, and deprotection, followed by salt formation.

Caption: Proposed multi-step synthesis of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride.

Detailed Experimental Protocol and Rationale

Step 1: Protection of the Amino Group

-

Protocol: To a solution of 4-methoxyaniline in a suitable solvent (e.g., glacial acetic acid), slowly add acetic anhydride with stirring. The reaction is typically exothermic and may require cooling. After the addition is complete, the mixture is stirred until the reaction is complete (monitored by TLC). The product, N-(4-methoxyphenyl)acetamide, is then isolated by precipitation in water, followed by filtration and drying.

-

Causality: The amino group of the starting material is highly reactive and would interfere with the subsequent chlorosulfonation step. Acetylation protects the amino group as an amide, which is stable under the strongly acidic conditions of chlorosulfonation.

Step 2: Chlorosulfonation

-

Protocol: The protected intermediate, N-(4-methoxyphenyl)acetamide, is added portion-wise to an excess of cold (0-5 °C) chlorosulfonic acid.[4] The temperature must be strictly controlled to prevent side reactions and degradation. The reaction mixture is stirred at low temperature until completion. The mixture is then carefully quenched by pouring it onto crushed ice, which precipitates the sulfonyl chloride product.

-

Causality: Chlorosulfonic acid is a powerful electrophilic agent that introduces the -SO₂Cl group onto the aromatic ring. The reaction is directed ortho to the activating methoxy group and para to the acetamido group. Due to steric hindrance from the methoxy group, the sulfonation occurs at the 5-position.

Step 3: Amination

-

Protocol: The resulting sulfonyl chloride is reacted with an excess of aqueous ammonia. The reaction is typically carried out at a controlled temperature to avoid hydrolysis of the sulfonyl chloride back to the sulfonic acid. The sulfonamide product precipitates from the solution and can be collected by filtration.

-

Causality: The highly reactive sulfonyl chloride readily undergoes nucleophilic substitution with ammonia to form the stable sulfonamide.

Step 4: Deprotection

-

Protocol: The acetyl protecting group is removed by acid hydrolysis. The N-(4-methoxy-3-sulfamoylphenyl)acetamide is heated in an aqueous solution of a strong acid, such as hydrochloric acid.[4] Upon cooling, the free amine product, 5-Amino-2-methoxybenzenesulfonamide, can be precipitated by neutralizing the solution.

-

Causality: The amide bond is susceptible to hydrolysis under acidic conditions, regenerating the primary amino group.

Step 5: Hydrochloride Salt Formation

-

Protocol: The purified free base is dissolved in a suitable alcohol, such as ethanol or isopropanol. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[6]

-

Causality: The basic amino group is protonated by the hydrochloric acid to form the ammonium salt. This salt form often has improved crystallinity, stability, and aqueous solubility compared to the free base, making it more suitable for further use in research and development.

Applications in Medicinal Chemistry and Drug Development

The sulfonamide moiety is a privileged scaffold in drug discovery due to its ability to mimic the carboxylic acid group and participate in hydrogen bonding interactions with biological targets.[1][7] The title compound is a valuable building block for several reasons:

-

Versatile Intermediate: The primary amino group can be readily functionalized through various reactions, such as acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of compounds.

-

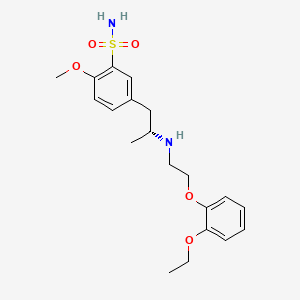

Structural Motif in Bioactive Molecules: The 5-amino-2-methoxybenzenesulfonamide core is structurally related to intermediates used in the synthesis of alpha-1 adrenergic receptor antagonists, such as Tamsulosin, which are used to treat benign prostatic hyperplasia.[5][6]

-

Potential for Novel Therapeutics: As a building block, this compound can be incorporated into novel molecular designs targeting a range of enzymes and receptors. Sulfonamides have shown a broad spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[2][3]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Caption: Standard analytical workflow for the characterization of a novel chemical entity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound and monitoring the progress of reactions.

-

Protocol Example:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm or 280 nm).

-

Rationale: This method separates the target compound from starting materials, by-products, and impurities based on their polarity. The peak area of the main component relative to the total peak area gives a quantitative measure of purity.[8]

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. It is often coupled with HPLC (LC-MS).

-

Technique: Electrospray ionization (ESI) is a suitable method for this type of molecule.

-

Expected Result: In positive ion mode, the free base should show a prominent ion at m/z 203.05 [M+H]⁺. The hydrochloride salt may show the same ion, as the HCl is often lost in the gas phase.

-

Rationale: MS provides a highly accurate mass measurement, which is a critical piece of evidence for confirming the molecular formula of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum will show distinct signals for each type of proton in the molecule. Expected signals would include those for the aromatic protons (with specific splitting patterns indicating their relative positions), the methoxy group protons (a singlet around 3.8-4.0 ppm), and the amino and sulfonamide protons (which may be broad and exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom, confirming the carbon skeleton of the molecule.

-

Rationale: The chemical shifts, integration, and coupling patterns in the NMR spectra provide unambiguous evidence of the compound's structure and connectivity.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride.

Table 2: Safety and Handling Guidelines

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[9][10] | To prevent skin and eye contact with the chemical, which may cause irritation.[9] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood.[11][12] Avoid generating dust. | To minimize inhalation of the compound. Aromatic amines and sulfonamides can be respiratory irritants. |

| Storage | Store in a tightly sealed container in a cool, dry, and dark place.[9] Keep away from strong oxidizing agents. | To prevent degradation from moisture, light, and reaction with incompatible materials. |

| Spill & Disposal | In case of a spill, clean up promptly using appropriate absorbent material and dispose of as chemical waste in accordance with local regulations.[10][12] | To prevent environmental contamination and accidental exposure. |

References

- US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents.

- RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents.

-

SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 - EPO. Available at: [Link]

-

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID - PubChem. Available at: [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. Available at: [Link]

-

REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available at: [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

-

ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. Available at: [Link]

-

Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. Available at: [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

-

Chemical Safety Guidelines - updated July 21, 2021 - tamusa. Available at: [Link]

-

What is the method of analysis of sulphonamides? - Quora. Available at: [Link]

-

Determination of Sulfa Drugs and Sulfonamides | Analytical Chemistry - ACS Publications. Available at: [Link]

-

Sulfonamide (medicine) - Wikipedia. Available at: [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. Available at: [Link]

-

5-Amino-2-méthylbenzènesulfonamide - Chem-Impex. Available at: [Link]

-

What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Available at: [Link]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 5. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 6. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]

- 7. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ymerdigital.com [ymerdigital.com]

- 9. fishersci.com [fishersci.com]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. resources.tamusa.edu [resources.tamusa.edu]

In-depth Technical Guide: 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride

A Note to the Reader:

Following a comprehensive search of the scientific and technical literature, it has been determined that there is a significant lack of specific information regarding the biological mechanism of action for 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride . This compound is not widely documented as an active pharmaceutical ingredient with a characterized pharmacological target or pathway. The available data strongly suggest that its primary role is that of a chemical intermediate—a building block used in the synthesis of other, more complex molecules.

Therefore, creating an in-depth technical guide on its "core mechanism of action" as a therapeutic agent is not feasible based on current public knowledge. The foundational experimental data, signaling pathway analyses, and validated protocols required for such a guide do not appear to exist for this specific compound.

This document will instead provide a broader context on the chemical class to which this molecule belongs—sulfonamides—and discuss their general mechanisms of action in different therapeutic areas. This will offer insights for researchers on the potential applications and study of novel sulfonamide-based compounds.

Part 1: Understanding the Sulfonamide Moiety: A Foundation for Drug Discovery

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone in medicinal chemistry, recognized for its versatile roles in a wide array of therapeutic agents.[1][2][3] The unique electronic and structural properties of the sulfonamide moiety allow it to act as a versatile scaffold in drug design, contributing to a range of pharmacological activities.[1][2]

General Properties and Synthetic Versatility

Sulfonamides are typically synthesized by reacting a sulfonyl chloride with an amine.[1][4] This straightforward synthesis allows for extensive derivatization, enabling chemists to fine-tune the physicochemical and pharmacological properties of the resulting molecules. The ability to create large libraries of related compounds makes sulfonamides a valuable motif in drug discovery campaigns.[2]

The general structure of an arylsulfonamide, such as 5-Amino-2-methoxybenzene-1-sulfonamide, provides a template that can be modified to interact with various biological targets. The nature and position of substituents on the aromatic ring and the sulfonamide nitrogen can dramatically influence the compound's activity.

Common Mechanisms of Action for the Sulfonamide Class

While the specific mechanism for 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride is unknown, the broader sulfonamide class exhibits several well-characterized mechanisms of action.

-

Antimicrobial Action: The classic mechanism for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[5] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of folic acid, which is essential for DNA synthesis and bacterial growth.[5]

-

Enzyme Inhibition: Beyond their antibacterial role, sulfonamides are known to inhibit other enzymes. For example, some sulfonamide derivatives are potent inhibitors of carbonic anhydrases, which has applications in treating glaucoma and other conditions. Others have been developed as inhibitors of proteases, kinases, and other enzymes involved in pathological processes.[2][6]

-

Receptor Modulation: The sulfonamide scaffold is also present in drugs that target various receptors. For instance, certain sulfonamide-containing molecules act as antagonists for adrenergic receptors.[7] The drug Tamsulosin, an alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia, contains a methoxybenzenesulfonamide moiety, although it is a more complex molecule than the topic of this guide.[7][8]

-

Anticancer Activity: Some modern sulfonamide derivatives have been developed as anticancer agents.[9] These compounds can act through various mechanisms, including the inhibition of protein tyrosine kinases, which are often overactive in cancer cells.[9]

-

Anti-inflammatory and Antioxidant Effects: Research has also explored the anti-inflammatory and antioxidant properties of novel sulfonamide derivatives.[5][6][10] These activities can stem from the inhibition of inflammatory enzymes or the scavenging of reactive oxygen species.[5][6]

Part 2: Potential Research Directions for Novel Aminobenzene Sulfonamides

Given the lack of specific data on 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride, its primary value to researchers and drug development professionals lies in its potential as a starting material for the synthesis of new chemical entities.

Hypothetical Experimental Workflow for Characterizing a Novel Sulfonamide

If a researcher were to use 5-Amino-2-methoxybenzene-1-sulfonamide as a scaffold to develop a new therapeutic agent, a systematic approach would be required to elucidate its mechanism of action. The following represents a generalized workflow.

Caption: Generalized workflow for the characterization of a novel therapeutic agent.

Step-by-Step Protocol: Target Engagement Assay (Example)

To confirm that a newly synthesized sulfonamide derivative interacts with a putative protein target within a cell, a cellular thermal shift assay (CETSA) could be employed.

Objective: To measure the thermal stabilization of a target protein upon ligand binding.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line to ~80% confluency.

-

Treat cells with the test sulfonamide compound at various concentrations or a vehicle control for a specified time.

-

-

Harvesting and Lysis:

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.

-

Lyse the cells via freeze-thaw cycles or sonication.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Heat Challenge:

-

Aliquot the soluble lysate into PCR tubes.

-

Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

-

Cool the samples at room temperature for 3 minutes.

-

-

Separation of Soluble and Aggregated Fractions:

-

Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

-

Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

-

-

Protein Analysis:

-

Analyze the amount of the specific target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

-

A successful ligand will increase the thermal stability of its target protein, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.

-

Conclusion

While a detailed mechanistic guide for 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride cannot be provided due to a lack of specific research, the broader sulfonamide class remains a highly productive area for drug discovery.[1][2] The true value of this particular compound for researchers and drug development professionals likely lies in its utility as a chemical scaffold for creating novel molecules with potentially valuable therapeutic properties. Future research starting with this and similar building blocks may lead to the development of new drugs with well-defined mechanisms of action across a range of diseases.

References

-

Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed. Available at: [Link]

- Process to prepare sulfonamides. Google Patents.

-

Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. ResearchGate. Available at: [Link]

-

5-Amino-2-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

-

5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S. PubChem. Available at: [Link]

-

Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. MDPI. Available at: [Link]

-

5-amino-2-methyl-benzenesulfonamide | Drug Information. PharmaCompass.com. Available at: [Link]

-

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. PubChem. Available at: [Link]

-

5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. PubChem. Available at: [Link]

-

Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Available at: [Link]

- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents.

-

Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]

-

5-Amino-2-methylbenzenesulfonamide | CAS 6973-09-7. Veeprho. Available at: [Link]

-

Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available at: [Link]

Sources

- 1. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]

- 4. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide | C20H28N2O5S | CID 121829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID 10060387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analogues and Derivatives of 5-Amino-2-methoxybenzene-1-sulfonamide

Foreword: The Strategic Importance of the Aminomethoxybenzenesulfonamide Scaffold

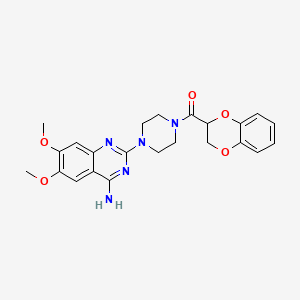

The 5-amino-2-methoxybenzene-1-sulfonamide core is a foundational structure in modern medicinal chemistry. While seemingly unassuming, this scaffold provides a versatile platform for the development of highly specific and potent therapeutic agents. Its strategic importance is most notably demonstrated by its role as a key intermediate in the synthesis of Tamsulosin, a widely prescribed α1-adrenoceptor antagonist for the management of benign prostatic hyperplasia (BPH).[1][2][3] This guide will provide an in-depth exploration of the synthesis, derivatization, and therapeutic potential of structural analogues stemming from this core, offering researchers and drug development professionals a comprehensive technical resource. We will delve into the causality behind synthetic strategies, the rationale for analogue design, and the mechanisms that underpin the pharmacological activity of these compounds.

The Core Moiety: Physicochemical Properties and Synthesis

The foundational compound, 5-amino-2-methoxybenzene-1-sulfonamide, serves as the primary building block for a range of more complex molecules. Understanding its synthesis is crucial for any subsequent derivatization. The most common synthetic approach involves a multi-step process starting from readily available precursors.

A prevalent strategy for constructing the benzenesulfonamide core involves the chlorosulfonation of an appropriately substituted aniline derivative, followed by amination.[4] For instance, a process can be envisioned starting from 4-methoxyaniline (p-anisidine).[5]

Synthetic Pathway Overview

The synthesis of the core structure and its key aminopropyl derivative, a direct precursor to Tamsulosin, can be conceptualized through the following workflow. This pathway emphasizes the strategic introduction of functional groups to achieve the desired stereochemistry and substitution pattern.

Caption: Synthetic workflow for (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide HCl.

Detailed Experimental Protocol: Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

The following protocol is a synthesized representation based on established patent literature, particularly routes involving Friedel-Crafts acylation.[6][7]

Step 1: Amino Protection of D-Alanine

-

To a suspension of D-alanine in a suitable aprotic solvent (e.g., dichloromethane), add a protecting group reagent such as ethyl trifluoroacetate.

-

The reaction is typically carried out in the presence of a base to facilitate the acylation of the amino group.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Upon completion, the protected D-alanine is isolated through standard workup procedures.

Step 2: Friedel-Crafts Acylation

-

The protected D-alanine is converted to its corresponding acid chloride, for example, by treatment with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).[6]

-

In a separate vessel, a Lewis acid catalyst (e.g., AlCl3) is suspended in a solvent like nitromethane.[6]

-

The solution is cooled, and methoxybenzene (anisole) is added.

-

The previously prepared acid chloride is then added dropwise to the methoxybenzene-Lewis acid mixture at a controlled temperature.

-

The reaction is stirred for an extended period, often at room temperature, to ensure complete acylation.[6]

-

The reaction is quenched by the slow addition of cold dilute acid (e.g., 1M HCl).

-

The organic layer is separated, washed, dried, and concentrated to yield the protected phenyl-alanine analogue.

Step 3: Chlorosulfonation

-

The product from Step 2 is dissolved in a suitable solvent such as dichloromethane and cooled to a low temperature (e.g., -10 to 0 °C).

-

Chlorosulfonic acid is added dropwise, maintaining the low temperature to control the exothermic reaction.[4]

-

The reaction mixture is stirred for a period to ensure complete sulfonation.

Step 4: Amination

-

The reaction mixture containing the newly formed sulfonyl chloride is slowly and carefully added to a cooled, concentrated solution of aqueous ammonia (ammonium hydroxide).[4]

-

This step must be performed with vigorous stirring and cooling to manage the heat of reaction and ensure efficient conversion to the sulfonamide.

-

The resulting protected aminopropyl benzenesulfonamide precipitates and can be isolated by filtration.

Step 5: Deprotection

-

The protecting group is removed under conditions specific to the chosen group. For an acetyl group, for instance, refluxing in an aqueous HCl solution is effective.

-

After deprotection, the reaction mixture is cooled, and the pH is adjusted with a base (e.g., sodium carbonate) to precipitate the free amine product.[8]

-

The final product, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, is collected by filtration, washed, and dried.

Step 6: Hydrochloride Salt Formation

-

The free base is dissolved in a suitable solvent (e.g., ethanol).

-

A solution of HCl in a compatible solvent (e.g., HCl in ethanol) is added dropwise until precipitation is complete.

-

The resulting hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum.

Key Structural Analogues and Their Therapeutic Significance

The versatility of the 5-amino-2-methoxybenzene-1-sulfonamide scaffold lies in the numerous points for chemical modification. The primary amino group, the sulfonamide nitrogen, and the aromatic ring itself can all be functionalized to generate a diverse library of analogues.

The Tamsulosin Family: α1-Adrenoceptor Antagonists

The most prominent derivative is (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, the direct precursor to Tamsulosin.[9] Tamsulosin is synthesized by the further elaboration of the aminopropyl side chain.

-

Chemical Name: (R)-5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide

-

Therapeutic Use: Treatment of benign prostatic hyperplasia (BPH).[1][2][3]

Mechanism of Action: Tamsulosin is a selective antagonist of α1-adrenergic receptors, with a particular preference for the α1A subtype, which is predominantly located in the smooth muscle of the prostate and bladder neck.[10][11][12] By blocking these receptors, Tamsulosin induces smooth muscle relaxation, which alleviates the symptoms of BPH by improving urinary flow.[1][2] Its selectivity for the α1A receptor subtype over the α1B subtype (found in blood vessels) results in a lower incidence of cardiovascular side effects like hypotension compared to less selective alpha-blockers.[1][10]

Caption: Mechanism of action of Tamsulosin in benign prostatic hyperplasia.

Carbonic Anhydrase Inhibitors

The sulfonamide moiety is a classic zinc-binding group, making it an ideal pharmacophore for inhibiting metalloenzymes like carbonic anhydrases (CAs).[13] Derivatives of benzenesulfonamides are extensively studied as CA inhibitors for various therapeutic applications, including glaucoma, and as potential anticancer agents.[14]

-

Structure-Activity Relationship (SAR): The design of selective CA inhibitors often involves a "tail approach," where modifications to the benzene ring influence interactions with specific amino acid residues within the different CA isoforms.[15] For instance, novel indole-1,2,3-triazole chalcone hybrids incorporating a benzenesulfonamide moiety have been synthesized and shown to be potent CA inhibitors.[13]

Table 1: Representative Sulfonamide-Based Carbonic Anhydrase Inhibitors

| Compound Class | Target Isoforms | Therapeutic Potential | Reference |

| Indolylchalcone-benzenesulfonamide hybrids | hCA I, II, IX, XII | Glaucoma, Cancer | [13] |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamides | hCA II | Neuroprotective | [16] |

| Sulfonyl semicarbazides | hCA XII | Glaucoma, Cancer | [17] |

Heterocyclic Derivatives with Diverse Bioactivities

The primary amino group of the core structure is a convenient handle for the synthesis of various heterocyclic derivatives. These modifications can lead to compounds with a wide array of pharmacological activities.

-

Antimicrobial Agents: The sulfonamide group itself is the basis for sulfa drugs. Coupling the core aminobenzenesulfonamide with heterocyclic moieties like 1,3,4-oxadiazole has yielded compounds with significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[18]

-

Anticancer Agents: Novel sulfonamide derivatives are continuously being explored as anticancer agents, targeting pathways like VEGFR-2 inhibition and apoptosis induction.[19]

Analytical Characterization Protocols

Rigorous characterization is essential to confirm the structure and purity of synthesized analogues. A combination of spectroscopic and spectrometric techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural elucidation.[20][21]

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR:

-

Acquire a standard proton spectrum.

-

Expected Signals: Look for characteristic peaks corresponding to aromatic protons (typically in the 6.5-8.0 ppm range), the methoxy group singlet (~3.9 ppm), and protons on any alkyl or heterocyclic substituents.[22] The sulfonamide (SO₂NH) proton often appears as a broad singlet.[22]

-

-

¹³C NMR:

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[21][22]

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Infuse the sample into the ESI source.

-

Data Interpretation:

-

In positive ion mode, look for the protonated molecular ion [M+H]⁺.

-

In negative ion mode, look for the deprotonated molecular ion [M-H]⁻.

-

The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target compound.

-

Conclusion and Future Directions

The 5-amino-2-methoxybenzene-1-sulfonamide scaffold is a privileged structure in medicinal chemistry, primarily due to its role in the development of Tamsulosin. However, its potential extends far beyond α1-adrenoceptor antagonism. The inherent properties of the sulfonamide group as a zinc-binding moiety and the synthetic accessibility of the aromatic amine provide fertile ground for the development of novel inhibitors for enzymes like carbonic anhydrases and new classes of antimicrobial and anticancer agents. Future research should focus on exploring diverse heterocyclic substitutions at the amino position and further investigating the structure-activity relationships of substitutions on the aromatic ring to fine-tune selectivity for various biological targets. The continued exploration of this versatile core will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents.

-

Tamsulosin | C20H28N2O5S | CID 129211 - PubChem. Available at: [Link]

-

4 - Organic Syntheses Procedure. Available at: [Link]

- CH371128A - Process for the preparation of disulfamylanilines - Google Patents.

-

Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed. Available at: [Link]

-

What is the mechanism of Tamsulosin Hydrochloride? - Patsnap Synapse. Available at: [Link]

-

NMR Metabolomics Protocols for Drug Discovery - PMC - PubMed Central. Available at: [Link]

-

Tamsulosin in urology: beyond benign prostatic hyperplasia | Request PDF - ResearchGate. Available at: [Link]

- US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents.

-

Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer - PMC - PubMed Central. Available at: [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis , Identification some of new heterocyclic Compounds Derivatives and study of the biological Activity. Available at: [Link]

-

Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug - ResearchGate. Available at: [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. Available at: [Link]

-

Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies | ACS Omega. Available at: [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Novel Quinolone Aryl Sulfonamide Derivatives as Potent GPR55 Antagonists - MDPI. Available at: [Link]

-

A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by >1>H and >19>F NMR Spectroscopy - the University of Bath's research portal. Available at: [Link]

-

SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 - EPO. Available at: [Link]

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - Semantic Scholar. Available at: [Link]

-

Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile - ResearchGate. Available at: [Link]

-

4-[(4-Chlorophenyl)diazenyl]-3-methoxyaniline - PMC - NIH. Available at: [Link]

-

Tamsulosin - Wikipedia. Available at: [Link]

-

What is the mechanism of action (MOA) of Flomax (tamsulosin)? - Dr.Oracle. Available at: [Link]

-

Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - MDPI. Available at: [Link]

- CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents.

-

Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed. Available at: [Link]

-

Full article: Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus - Taylor & Francis. Available at: [Link]

-

Tamsulosin Alternatives Compared - Drugs.com. Available at: [Link]

-

Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC - NIH. Available at: [Link]

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC - NIH. Available at: [Link]

-

Tamsulosin plus a new complementary and alternative medicine in patients with lower urinary tract symptoms suggestive of benign prostatic hyperplasia: Results from a retrospective comparative study - ResearchGate. Available at: [Link]

-

(PDF) N-(4-Chlorobenzylidene)-4-methoxyaniline - ResearchGate. Available at: [Link]

-

Research Article Sulfonamide Based 𝛽-Carbonic Anhydrase Inhibitors: 2D QSAR Study - Semantic Scholar. Available at: [Link]

-

Design, synthesis, and biological studies of novel sulfonamide derivatives as farnesoid X receptor agonists - PubMed. Available at: [Link]

-

Tamsulosin (oral route) - Side effects & dosage - Mayo Clinic. Available at: [Link]

-

NMR And Mass Spectrometry In Pharmaceutical Development - Outsourced Pharma. Available at: [Link]

-

(PDF) 5-Amino-2-methylbenzenesulfonamide - ResearchGate. Available at: [Link]

-

Molbank | Topical Collection : Heterocycle Reactions - MDPI. Available at: [Link]

-

Tamsulosin Alternatives Compared - Drugs.com. Available at: [Link]

-

β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC - NIH. Available at: [Link]

-

Preparation of 4-methoxyphenol - PrepChem.com. Available at: [Link]

Sources

- 1. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tamsulosin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. CH371128A - Process for the preparation of disulfamylanilines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 7. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]

- 8. researchgate.net [researchgate.net]

- 9. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | 112101-81-2 [chemicalbook.com]

- 10. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]

- 11. Tamsulosin - Wikipedia [en.wikipedia.org]

- 12. droracle.ai [droracle.ai]

- 13. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]

- 22. rsc.org [rsc.org]

- 23. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of Substituted Aminobenzenesulfonamides: A Guide to 5-Amino-2-methoxybenzene-1-sulfonamide Hydrochloride as a Versatile Chemical Building Block

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the role of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride as a pivotal chemical building block in modern organic synthesis and drug discovery. While direct literature on this specific hydrochloride salt is sparse, this document provides a comprehensive overview of its core chemical principles, potential synthetic routes, and functional applications by drawing authoritative insights from closely related and well-documented structural analogs. By examining the reactivity of the aminobenzenesulfonamide scaffold, we illuminate the strategic advantages this compound offers in the construction of complex, biologically active molecules.

Core Structural Features and Physicochemical Properties

5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride possesses a unique trifunctional aromatic core, integrating an aniline-type amino group, a methoxy group, and a sulfonamide moiety. This distinct arrangement of functional groups provides a versatile platform for a variety of chemical transformations, making it a valuable precursor in multi-step syntheses.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClN₂O₃S | N/A |

| Molecular Weight | 238.70 g/mol | N/A |

| CAS Number | 160534-52-9 | N/A |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain reaction conditions. The free amino group provides a nucleophilic center, the sulfonamide can engage in various coupling reactions, and the methoxy group influences the electronic properties of the benzene ring, directing further electrophilic substitution.

Synthetic Strategies and Methodologies

A general representation of this synthetic logic is illustrated below:

Caption: A hypothesized synthetic route to 5-Amino-2-methoxybenzene-1-sulfonamide.

A Case Study: Synthesis of the Analog 5-(ethylsulfonyl)-2-methoxyaniline

To provide a concrete and experimentally validated example of the synthesis of a closely related and pharmacologically significant building block, we present the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline. This compound is a crucial precursor for various protein kinase inhibitors, including those targeting VEGFR2.[1]

Reaction Scheme

The synthesis starts from 4-methoxybenzene-1-sulfonyl chloride and proceeds through nitration, ethylation, and subsequent reduction of the nitro group to the desired aniline.

Caption: Synthetic pathway for 5-(ethylsulfonyl)-2-methoxyaniline.[1]

Experimental Protocol: Reduction of 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene

The final step in the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline is the reduction of the nitro group. This is a critical transformation that yields the versatile amino functionality.

Materials:

-

4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene

-

Ethanol (EtOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Silica gel

Procedure:

-

Dissolve 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene (1.00 equivalent) in ethanol.[1]

-

Add a catalytic amount of 10% Pd/C to the solution.[1]

-

Stir the mixture under a hydrogen atmosphere at 34 °C.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete after 2 days.[1]

-

Upon completion, filter the mixture through a small column of silica gel to remove the catalyst.[1]

-

Evaporate the solvent under reduced pressure to yield the crude product.[1]

-

Dry the product under high vacuum to obtain pure 5-(ethylsulfonyl)-2-methoxyaniline as a solid powder.[1]

This validated protocol for a structural analog provides a reliable template for the potential reduction step in the synthesis of 5-Amino-2-methoxybenzene-1-sulfonamide.

Role as a Chemical Building Block in Drug Discovery

The trifunctional nature of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride makes it a highly strategic building block for the synthesis of diverse molecular scaffolds, particularly in the realm of kinase inhibitors. The aniline moiety is a common feature in many kinase inhibitors, often forming a key hydrogen bond interaction within the ATP-binding pocket of the enzyme.

Key Reactions and Transformations

The primary amino group is a versatile handle for a variety of chemical transformations:

-

N-Arylation/N-Alkylation: The amino group can be readily arylated or alkylated to introduce diverse substituents, a common strategy in optimizing ligand-receptor interactions.

-

Amide Bond Formation: Acylation of the amino group is a straightforward method to append various side chains.

-

Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce a variety of functional groups.

-

Cyclization Reactions: The amino group, in concert with the sulfonamide, can participate in cyclization reactions to form heterocyclic systems such as benzothiadiazines.[2]

The sulfonamide group also offers synthetic utility, for instance, through N-alkylation or by serving as a directing group in aromatic substitution reactions.

Application in the Synthesis of Kinase Inhibitors

Substituted anilines are foundational components in a multitude of kinase inhibitors.[1][3] For example, the analog 5-(ethylsulfonyl)-2-methoxyaniline is a key fragment in the development of potent VEGFR2 inhibitors, which are crucial in anti-angiogenic cancer therapies.[1] The structural similarity of 5-Amino-2-methoxybenzene-1-sulfonamide suggests its potential as a valuable building block in the synthesis of novel kinase inhibitors.

The general workflow for utilizing such a building block in kinase inhibitor synthesis is depicted below:

Sources

Methodological & Application

Application Note & Protocol: Chemical Derivatization of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride

Abstract

5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride is a key aromatic amine building block in synthetic chemistry, particularly in the development of pharmaceutical agents and specialized dyes. Its utility is largely defined by the reactivity of its primary aromatic amine. This document provides detailed, field-tested protocols for two fundamental derivatization reactions targeting this functional group: N-acetylation and diazotization followed by azo coupling . These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and rationale for each experimental choice. By mastering these transformations, researchers can effectively modify the compound's properties for a wide range of applications, from altering solubility and bioavailability to creating potent chromophores for analytical or materials science purposes.

Compound Profile and Safety Mandates

Before commencing any experimental work, a thorough understanding of the reagent's properties and associated hazards is imperative.

Table 1: Physicochemical Properties of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride

| Property | Value |

| Chemical Formula | C₇H₁₁ClN₂O₃S |

| Molar Mass | 238.70 g/mol |

| Appearance | Off-white to light beige crystalline solid[1] |

| Melting Point | 163 - 164 °C[1] |

| Structure |

Hazard Analysis and Safe Handling

5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride and its derivatives must be handled with appropriate care.

-

Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[2][3] Avoid formation of dust and aerosols.[2][3] Keep away from incompatible materials and sources of ignition.[2][3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Principles of Derivatization: Targeting the Aromatic Amine

The primary aromatic amine (-NH₂) is the most nucleophilic site on the molecule (once deprotonated from its hydrochloride salt form). This makes it the primary target for electrophilic reagents.

Mechanism I: N-Acetylation

N-acetylation is a robust method for converting the primary amine into a secondary acetamide. This transformation is crucial for protecting the amine group, altering the compound's solubility, or modulating its biological activity. The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.

Rationale for Reagent Choice: Acetic anhydride is often preferred over acetyl chloride in a research setting as it is less volatile, less corrosive, and the reaction byproduct, acetic acid, is easier to handle than hydrochloric acid. A weak base, such as sodium acetate or pyridine, is used to neutralize the liberated acid and to deprotonate the ammonium salt, freeing the amine to act as a nucleophile.

Mechanism II: Diazotization and Azo Coupling

This two-stage process is a cornerstone of dye synthesis and provides a versatile pathway to a vast array of functionalized aromatic compounds.

-

Stage 1: Diazotization. The primary aromatic amine reacts with nitrous acid (HNO₂) to form a diazonium salt. The nitrous acid is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid.[4] This reaction is highly temperature-sensitive.

Expert Insight: The reaction must be performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[4] At higher temperatures, the diazonium cation is prone to decomposition, releasing nitrogen gas and forming highly reactive and unselective carbocations, leading to undesired byproducts.[4]

-

Stage 2: Azo Coupling. The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound (the coupling agent), such as a phenol or an aniline derivative, in an electrophilic aromatic substitution reaction.[4] This reaction forms a stable azo compound (-N=N-), which is a highly conjugated system and typically intensely colored.

Detailed Experimental Protocols

Protocol 1: N-Acetylation to Synthesize N-(4-Sulfamoyl-3-methoxyphenyl)acetamide

This protocol details the conversion of the primary amine to a stable acetamide derivative.

Table 2: Materials and Reagents for N-Acetylation

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 5-Amino-2-methoxybenzene-1-sulfonamide HCl | C₇H₁₁ClN₂O₃S | 238.70 | 2.39 g (10 mmol) |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 1.1 mL (12 mmol) |

| Sodium Acetate (Anhydrous) | CH₃COONa | 82.03 | 1.64 g (20 mmol) |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL |

| Deionized Water | H₂O | 18.02 | ~300 mL |

| Ice | - | - | As needed |

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride (10 mmol) and anhydrous sodium acetate (20 mmol) in 20 mL of glacial acetic acid.

-

Reagent Addition: While stirring, add acetic anhydride (12 mmol) dropwise to the suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for 1 hour. The suspension should gradually become a clear solution. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate:Hexanes).

-

Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a 500 mL beaker containing 200 mL of ice-cold deionized water while stirring vigorously. A white precipitate will form.

-

Isolation: Allow the mixture to stir in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two 50 mL portions of cold deionized water to remove any residual acetic acid and salts.

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

-

Characterization: Determine the yield, melting point, and confirm the structure using FT-IR and ¹H NMR spectroscopy.

Caption: Workflow for the N-acetylation of the starting material.

Protocol 2: Diazotization and Azo Coupling with 2-Naphthol

This protocol creates a vibrant azo dye, demonstrating the synthesis of a diazonium salt intermediate and its subsequent electrophilic aromatic substitution reaction.

Table 3: Materials and Reagents for Diazotization and Azo Coupling

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 5-Amino-2-methoxybenzene-1-sulfonamide HCl | C₇H₁₁ClN₂O₃S | 238.70 | 2.39 g (10 mmol) |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) |

| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 2.5 mL |

| 2-Naphthol | C₁₀H₈O | 144.17 | 1.44 g (10 mmol) |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~1.6 g |

| Deionized Water | H₂O | 18.02 | ~300 mL |

| Ice | - | - | As needed |

Part A: Preparation of the Diazonium Salt Solution (0-5 °C)

-

Amine Solution: In a 250 mL beaker, dissolve 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride (10 mmol) in a mixture of 2.5 mL of concentrated HCl and 25 mL of deionized water. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Nitrite Solution: In a separate 50 mL beaker, dissolve sodium nitrite (11 mmol) in 10 mL of cold deionized water.

-

Diazotization: Add the sodium nitrite solution dropwise to the cold amine solution over 10 minutes, ensuring the temperature remains below 5 °C.[4] Stir for an additional 10 minutes after the addition is complete. The resulting diazonium salt solution should be used immediately.

-

Validation: Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates excess nitrous acid is present, signifying the completion of the diazotization.

-

Part B: Azo Coupling Reaction

-

Coupling Agent Solution: In a 400 mL beaker, dissolve 2-naphthol (10 mmol) in 50 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.

-

Coupling: While stirring the 2-naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Part A. A brightly colored precipitate (typically red or orange) will form immediately.

-

Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

-

Isolation: Collect the azo dye product by vacuum filtration.

-

Washing: Wash the product thoroughly with cold deionized water until the filtrate is neutral.

-

Drying: Dry the product in a desiccator or a low-temperature vacuum oven.

-

Characterization: Determine the yield and characterize the product by UV-Vis spectroscopy (to observe the color) and FT-IR.

Caption: Two-part workflow for azo dye synthesis.

Troubleshooting Guide

Table 4: Common Issues and Solutions

| Issue | Protocol | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield of Acetylated Product | 1 | Incomplete neutralization of HCl salt; Insufficient acetylating agent; Starting material not fully dissolved. | Ensure correct stoichiometry of sodium acetate; Add a slight excess of acetic anhydride; Ensure vigorous stirring to facilitate dissolution. |

| Oily Product Instead of Solid | 1 | Impurities; Incomplete reaction. | Try triturating the oil with a non-polar solvent like hexanes to induce crystallization; Confirm reaction completion with TLC before work-up. |

| Brown Fumes During Diazotization | 2 | Reaction temperature too high, causing decomposition of diazonium salt. | Immediately add more ice to the reaction bath; Ensure nitrite solution is added slowly and monitor temperature closely. |

| Weak or Dull Color of Azo Dye | 2 | Incomplete diazotization; Impure reagents; Incorrect pH for coupling. | Validate diazotization with starch-iodide paper; Use fresh reagents; Ensure the coupling solution is strongly alkaline as 2-naphthol couples best under basic conditions. |

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the chemical derivatization of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride. N-acetylation offers a straightforward route to protect or modify the amine functionality, while diazotization followed by azo coupling opens a pathway to synthesizing highly conjugated, colored molecules. By understanding the chemical principles behind these transformations, researchers can confidently adapt and apply these techniques to advance their specific goals in drug discovery, materials science, and synthetic chemistry.

References

- This cit

- This cit

-

Journal of Synthetic Chemistry. (n.d.). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Retrieved from [Link]

- This cit

- This cit

- Google Patents. (2016). US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines.

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

Sources

Application Notes and Protocols for In vitro Enzyme Assay Design for Novel Sulfonamide Derivatives

Introduction: The Enduring Relevance of Sulfonamides and the Imperative for Robust Enzymatic Assays

Sulfonamides represent a cornerstone in the history of antimicrobial chemotherapy and continue to be a versatile pharmacophore in modern drug discovery, with applications extending to diuretics, anticonvulsants, and anti-inflammatory agents.[1] The therapeutic efficacy of this class of compounds predominantly lies in their ability to selectively inhibit key enzymes in both pathogenic and human metabolic pathways.[2][3] Consequently, the precise and reliable in vitro characterization of the inhibitory potential of novel sulfonamide derivatives is a critical step in the drug development pipeline.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, optimization, and validation of in vitro enzyme assays tailored for the evaluation of novel sulfonamide derivatives. Moving beyond a generic recitation of protocols, this document elucidates the rationale behind experimental choices, ensuring a deep understanding of the underlying biochemical principles and fostering the development of robust and reproducible assays.

Core Principles of Sulfonamide-Targeted Enzyme Assays

The fundamental principle of an enzyme inhibition assay is to quantify the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. For sulfonamides, two primary enzyme families are of significant interest:

-

Dihydropteroate Synthase (DHPS): A key enzyme in the bacterial folate synthesis pathway, DHPS is the classical target for antibacterial sulfonamides.[3][5] These drugs act as competitive inhibitors, mimicking the natural substrate, para-aminobenzoic acid (PABA).[3][6]

-

Carbonic Anhydrases (CAs): A family of metalloenzymes crucial for various physiological processes, including pH regulation and CO2 transport.[2][7] Various isoforms of CAs are targeted by sulfonamide-based drugs for the treatment of glaucoma, edema, and certain types of cancer.[2][8]

The design of an effective enzyme assay hinges on a thorough understanding of the enzyme's kinetic properties and the selection of an appropriate detection method.[9]

Foundational Logic of Assay Design

Caption: A logical workflow for the systematic design and validation of an enzyme inhibition assay.

Spectrophotometric vs. Fluorometric Assays: A Comparative Analysis

The choice between a spectrophotometric (colorimetric) and a fluorometric assay format is a critical decision in the assay development process, dictated by the specific enzyme, available substrates, and required sensitivity.[10][11]

| Feature | Spectrophotometric Assay | Fluorometric Assay |

| Principle | Measures the change in absorbance of light by a chromogenic substrate or product.[12][13] | Measures the change in fluorescence intensity of a fluorogenic substrate or product.[14][15] |

| Sensitivity | Generally lower sensitivity. | High sensitivity, allowing for the use of lower enzyme and substrate concentrations.[14] |

| Interference | Susceptible to interference from colored compounds. | Prone to interference from fluorescent compounds and quenching effects. |

| Cost | Typically lower cost for reagents and instrumentation. | Can be more expensive due to specialized substrates and detectors. |

| Example | Carbonic anhydrase assay using p-nitrophenyl acetate as a substrate.[16] | DHPS assay using a fluorescently labeled PABA analog. |

Detailed Protocol: A Generic Spectrophotometric Assay for Carbonic Anhydrase Inhibition

This protocol provides a framework for screening novel sulfonamide derivatives against a human carbonic anhydrase isoform (e.g., hCA II). The assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a chromogenic ester substrate.[16]

Materials and Reagents

-

Purified human Carbonic Anhydrase II (hCA II)

-

p-Nitrophenyl acetate (pNPA), substrate

-

Assay Buffer: e.g., 10 mM Tris-HCl, pH 7.4

-

Novel sulfonamide derivatives

-

Acetazolamide (a known CA inhibitor, for positive control)

-

Dimethyl sulfoxide (DMSO), for compound dissolution

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

Caption: Step-by-step workflow for a typical carbonic anhydrase inhibition assay.

Step-by-Step Protocol

-

Compound Preparation: Dissolve the novel sulfonamide derivatives and the positive control (acetazolamide) in DMSO to create stock solutions. Prepare serial dilutions in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inactivation.

-

Assay Plate Setup: In a 96-well plate, add the following to each well:

-

Test wells: Assay buffer, diluted sulfonamide derivative.

-

Positive control wells: Assay buffer, diluted acetazolamide.

-

Negative control (100% activity) wells: Assay buffer, vehicle (e.g., DMSO at the same final concentration as the test wells).

-

Blank (no enzyme) wells: Assay buffer, vehicle.

-

-

Enzyme Addition: Add the hCA II enzyme solution to all wells except the blank wells.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Add the pNPA substrate solution to all wells to start the enzymatic reaction.

-

Absorbance Measurement: Immediately begin measuring the absorbance at 405 nm using a microplate reader. Readings can be taken in kinetic mode (every 30 seconds for 5-10 minutes) or as an endpoint reading after a fixed incubation time.[17]

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve. For endpoint assays, use the final absorbance value.

-

Calculate the percentage of inhibition for each concentration of the sulfonamide derivative using the following formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] x 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Self-Validating Systems: Ensuring Data Integrity

A robust assay protocol should inherently include a self-validating system to ensure the reliability of the generated data. This is achieved through the diligent inclusion of appropriate controls.[18]

| Control | Purpose | Expected Outcome |

| Negative Control (Vehicle) | Represents 100% enzyme activity. | Maximum signal (high absorbance or fluorescence). |

| Positive Control (Known Inhibitor) | Confirms that the assay can detect inhibition. | Minimum signal (low absorbance or fluorescence). |

| Blank (No Enzyme) | Measures the background signal from the substrate and buffer. | No significant signal change over time. |

Troubleshooting Common Assay Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High background signal | Substrate instability; Contaminated reagents. | Prepare fresh substrate solution; Use high-purity reagents.[19] |

| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration; Incorrect buffer pH. | Re-optimize enzyme and substrate concentrations; Verify and adjust buffer pH.[20] |

| Inconsistent results between replicates | Pipetting errors; Temperature fluctuations across the plate. | Use calibrated pipettes; Ensure uniform incubation temperature.[19][21] |

| "False positive" hits | Compound precipitation; Interference with the detection method (e.g., colored or fluorescent compounds). | Visually inspect wells for precipitation; Run a counterscreen without the enzyme to identify interfering compounds. |

Conclusion: From Assay Design to Actionable Insights

The successful development of novel sulfonamide-based therapeutics is intrinsically linked to the quality of the preclinical data, a significant portion of which is derived from in vitro enzyme assays. By adopting a systematic and rationale-driven approach to assay design, optimization, and validation, researchers can generate high-quality, reproducible data that accurately reflects the inhibitory potential of their compounds. This, in turn, enables more informed decision-making in the lead optimization process and ultimately accelerates the journey from the laboratory bench to clinical application.[4]

References

-

Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01). Retrieved from [Link]

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC - NIH. Retrieved from [Link]

-

Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes | ACS Omega. (2020-04-28). Retrieved from [Link]

-

Therapeutic potential of sulfamides as enzyme inhibitors - PubMed. Retrieved from [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025-11-14). Retrieved from [Link]

-

Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC - PubMed Central. Retrieved from [Link]

-

Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed. (2024-07-13). Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (2025-08-26). Retrieved from [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. (2022-10-21). Retrieved from [Link]

-

Protocol for enzyme assays - The Royal Society of Chemistry. Retrieved from [Link]

-

Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Publishing. (2024-11-04). Retrieved from [Link]

-

Development of a Dihydropteroate Synthase-Based Fluorescence Polarization Assay for Detection of Sulfonamides and Studying Its Recognition Mechanism - ACS Publications. Retrieved from [Link]

-

Fluorometric Enzyme Assays. Retrieved from [Link]

-

Sulfonamide (medicine) - Wikipedia. Retrieved from [Link]

-

101 ELISA Troubleshooting Tips for Research in 2024 - Assay Genie. Retrieved from [Link]

-

Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. Retrieved from [Link]

-

Biochemical Assay Development: Strategies to Speed Up Research - BellBrook Labs. (2025-11-11). Retrieved from [Link]

-

Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery - Dispendix. (2024-04-09). Retrieved from [Link]

-

Spectrophotometric Enzyme Assays. Retrieved from [Link]

-

Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - ResearchGate. Retrieved from [Link]

-

Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase - NIH. Retrieved from [Link]

-

A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2025-11-23). Retrieved from [Link]

-

Advancing Enzyme Analysis | BioPharm International. (2021-12-06). Retrieved from [Link]

-

List of Sulfonamides + Uses, Types & Side Effects - Drugs.com. (2023-04-13). Retrieved from [Link]

-

Troubleshooting Immunoassays - Ansh Labs. Retrieved from [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes | MDPI [mdpi.com]

- 12. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 13. ossila.com [ossila.com]

- 14. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]